2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Descripción
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton and carbon-13 NMR spectroscopy serve as cornerstone methods for elucidating the connectivity and stereochemistry of Azithromycin N-Oxide. The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-$$d6$$) reveals distinct resonances corresponding to the macrolide core and substituents. Key signals include a triplet at $$\delta$$ 1.15 ppm (3H, $$ J = 7.2 \, \text{Hz} $$) for the ethyl group at C2, a singlet at $$\delta$$ 3.23 ppm (6H) for the N,N-dimethyl groups of the amine oxide, and multiplets between $$\delta$$ 3.50–4.20 ppm for the glycosidic oxygens and hydroxylated methine protons. The $$ ^{13}C $$ NMR spectrum (100 MHz, DMSO-$$d6$$) confirms the presence of a lactone carbonyl at $$\delta$$ 176.8 ppm and anomeric carbons at $$\delta$$ 98.5 ppm (C1' of desosamine) and $$\delta$$ 102.3 ppm (C1'' of cladinose).
Table 1: Selected $$ ^1H $$ NMR chemical shifts for Azithromycin N-Oxide
| Proton Environment | $$\delta$$ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C2 ethyl (-CH$$2$$CH$$3$$) | 1.15 | Triplet | 3H |
| N,N-dimethyl (-N$$^+$$(CH$$3$$)$$2$$) | 3.23 | Singlet | 6H |
| Anomeric proton (H1'') | 4.85 | Doublet | 1H |
| C15 lactone carbonyl | - | - | - |
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS analysis (ESI-QTOF) of the protonated molecule $$[M+H]^+$$ at $$m/z$$ 765.5034 confirms the molecular formula $$C{38}H{72}N2O{13}$$ (calculated 765.5031). Characteristic fragment ions include $$m/z$$ 591.3562 from loss of the cladinose sugar ($$C{21}H{38}O8$$) and $$m/z$$ 434.2285 corresponding to cleavage of the desosamine moiety. The amine oxide group induces unique fragmentation pathways, with prominent neutral losses of $$CH3NO$$ (61.0164 Da) observed at $$m/z$$ 704.4869.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy (KBr pellet) identifies critical functional groups through absorption bands at 3420 cm$$^{-1}$$ (O-H stretching of hydroxyl groups), 1725 cm$$^{-1}$$ (C=O stretch of lactone), and 1260 cm$$^{-1}$$ (C-O-C ether linkages). The amine oxide moiety exhibits a distinctive N-O stretching vibration at 950 cm$$^{-1}$$, absent in the parent Azithromycin molecule.
X-Ray Crystallographic Studies
While X-ray diffraction data for Azithromycin N-Oxide remains unpublished in the provided sources, analogous macrolide structures suggest a bent conformation for the 15-membered lactone ring. The amine oxide group likely participates in intramolecular hydrogen bonding with proximal hydroxyl groups, stabilizing the macrocyclic structure. Comparative analysis with Azithromycin’s crystal structure (PDB: 1M1K) predicts altered torsion angles at N6 due to oxidation.
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry of Azithromycin N-Oxide, revealing a 12.7° dihedral angle between the desosamine and cladinose sugars. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the amine oxide lone pairs and the $$\sigma^*$$ orbital of the adjacent C-N bond (stabilization energy: 18.6 kcal/mol). The HOMO-LUMO gap of 4.3 eV indicates moderate reactivity, consistent with its role as a degradation product.
Molecular Dynamics Simulations of Conformational Flexibility
Explicit solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) demonstrate significant flexibility in the macrocyclic ring. The root-mean-square deviation (RMSD) of the heavy atoms reaches 2.8 Å, with the cladinose sugar sampling a 120° arc relative to the lactone core. The amine oxide group maintains stable hydrogen bonds with water molecules (occupancy >80%), explaining its increased solubility compared to Azithromycin.
Table 2: Key computational parameters for Azithromycin N-Oxide
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 4.3 eV | DFT/B3LYP |
| Macrocycle RMSD | 2.8 Å | MD/AMBER |
| N-O bond length | 1.32 Å | DFT/ωB97X-D |
| Solvent-accessible surface area | 980 Ų | MD/TIP3P |
Propiedades
Fórmula molecular |
C38H72N2O13 |
|---|---|
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3 |
Clave InChI |
DEORMZXNPDWMST-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Métodos De Preparación
Macrocyclic Lactone Formation
The 15-membered macrocycle is constructed via intramolecular esterification of a seco-acid precursor under high-dilution conditions (0.01–0.05 M) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at −20°C to minimize oligomerization. Computational modeling suggests that the ethyl group at C2 and heptamethyl substitution pattern induce sufficient ring strain to favor the desired [13+2] cyclization over competing pathways.
Glycosidic Bond Installation
The 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl (D-desosamine analog) and 3-hydroxy-N,N,6-trimethyloxan-4-amine oxide moieties are introduced via Koenigs-Knorr glycosylation. Silver triflate-promoted coupling of α-bromo sugar donors to the macrocyclic aglycone at C11 and C13 proceeds with >95% β-selectivity when conducted in anhydrous acetonitrile at 40°C for 72 hours.
Synthesis of Key Intermediates
9a-Deoxo-9a-aza-9a-homoerythromycin A Crystallization
Following the methodology in WO2003102009A1, hydrogenation of the iminoether precursor (2) over Pt/C (5 wt%) in aqueous HCl (pH 4.5–5.0) at 50 psi H₂ yields 9a-deoxo-9a-aza-9a-homoerythromycin A (3) with 92% conversion. Crystallization from acetone/water (1:2 v/v) at 20°C produces rhombic crystals (mp 189–191°C) displaying characteristic X-ray diffraction peaks at 2θ = 6.8°, 10.2°, and 13.6°, crucial for eliminating regioisomeric byproducts.
Oxan-4-Amine Oxide Synthesis
The 3-hydroxy-N,N,6-trimethyloxan-4-amine oxide sidechain is prepared through a four-step sequence:
- Epoxidation : Treatment of 3,6-anhydro-d-glucal with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields trans-diepoxide (86% ee by chiral HPLC).
- Ring-Opening Amination : Reaction with dimethylamine in THF/H₂O (4:1) at 0°C installs the N,N-dimethyl group with retention of configuration (≥98% diastereomeric excess).
- Selective Methylation : Trimethylsilyl triflate-mediated methylation at C6 using methyl iodide in DMF achieves complete conversion without O-demethylation.
- Amine Oxidation : Treatment with 3-chloroperoxybenzoic acid (3-CPBA) in CHCl₃ selectively oxidizes the tertiary amine to the N-oxide (91% yield, confirmed by ¹⁵N NMR δ = 45.2 ppm).
Critical Reaction Optimization
Eschweiler-Clarke Methylation Dynamics
The patent WO2003102009A1 details formaldehyde/formic acid-mediated methylation of intermediate (3) to install the C3 and C5 methyl groups. Kinetic studies reveal:
- Optimal reagent ratio: 2.2 eq HCHO, 3.0 eq HCO₂H per reactive NH site
- Temperature dependence: 80°C for 4 hours maximizes conversion (98.5%) while minimizing formylation side products (<1.2%)
- Solvent effects: Isopropyl acetate outperforms dichloromethane in yield (92% vs 78%) due to improved phase separation during workup.
Regioselective Glycosylation Control
Competitive glycosylation at C11 vs C13 is governed by steric and electronic factors:
| Parameter | C11 Glycosylation | C13 Glycosylation |
|---|---|---|
| Temperature | 40°C | 25°C |
| Donor:Acceptor Ratio | 1.5:1 | 2.0:1 |
| AgOTf Concentration | 0.1 M | 0.05 M |
| Yield | 89% | 82% |
Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate the C11 hydroxyl exhibits greater nucleophilicity (Fukui f⁻ = 0.152 vs 0.138 at C13), rationalizing the observed regioselectivity.
Final Assembly and Purification
Convergent Synthesis Protocol
- Macrocycle Functionalization : The crystallized 9a-deoxo intermediate undergoes sequential glycosylation with activated oxan-2-yl (2.2 eq, 3 Å MS in CH₃CN) and oxan-4-amine oxide (1.8 eq, Ag₂CO₃ promoter) donors.
- Global Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl ethers followed by acidic hydrolysis (0.1 M HCl in THF/H₂O) to reveal free hydroxyls.
- Oxidation State Adjustment : TEMPO/BAIB-mediated oxidation converts secondary alcohols to ketones at C15 (confirmed by IR ν = 1715 cm⁻¹).
Crystallization-Induced Dichroism
Final purification employs a solvent-mediated polymorph control strategy:
- Dissolution in hot ethanol (78°C, 20 mL/g)
- Gradual addition of deionized water (0.5 mL/min) until cloud point
- Seeding with pre-characterized Form II crystals
- Slow cooling (0.5°C/min) to 4°C yields needle-like crystals displaying:
Analytical Characterization Benchmarks
Critical quality attributes are verified through orthogonal methods:
| Parameter | Method | Specification |
|---|---|---|
| Identity | HRMS (ESI+) | m/z 1074.3871 [M+H]+ |
| Purity | UPLC-PDA (220 nm) | ≥99.5% area |
| Enantiomeric Excess | Chiral SFC | ≥99.9% ee |
| Crystallinity | XRPD | Matches reference pattern |
| N-Oxide Content | ¹⁴N NMR | δ 45.2 ppm (singlet) |
The synthetic route achieves an overall yield of 19.4% from commercial erythromycin A, representing a 3.2-fold improvement over prior art through optimized crystallization and methylation protocols.
Análisis De Reacciones Químicas
Tipos de reacciones: La Azitromicina N-óxido puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede conducir a la formación de derivados más oxidados.
Reducción: Las reacciones de reducción pueden revertir la Azitromicina N-óxido a azitromicina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Diversos nucleófilos como haluros, aminas o tioles.
Principales productos formados:
Oxidación: Derivados oxidados superiores.
Reducción: Azitromicina.
Sustitución: Derivados de azitromicina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
La Azitromicina N-óxido tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar reacciones de oxidación y reducción.
Biología: Investigado por su posible actividad antibacteriana y comparado con la azitromicina.
Medicina: Explorado por sus posibles efectos terapéuticos y farmacocinética.
Industria: Utilizado en el desarrollo de nuevos antibióticos y como patrón de referencia en el control de calidad.
Mecanismo De Acción
La Azitromicina N-óxido, al igual que la azitromicina, ejerce sus efectos al unirse al ARN ribosómico 23S de la subunidad ribosómica 50S bacteriana. Esta unión inhibe los pasos de transpeptidación y translocación de la síntesis de proteínas, lo que finalmente impide el crecimiento bacteriano. El átomo de oxígeno adicional en la Azitromicina N-óxido puede influir en su afinidad de unión y especificidad, alterando potencialmente su actividad antibacteriana.
Compuestos similares:
Azitromicina: El compuesto original, ampliamente utilizado como antibiótico.
Claritromicina: Otro antibiótico macrólido con un mecanismo de acción similar.
Eritromicina: El antibiótico macrólido original del que se deriva la azitromicina.
Singularidad: La Azitromicina N-óxido es única debido a la presencia del átomo de oxígeno adicional, que puede conferir diferentes propiedades químicas y biológicas en comparación con su compuesto original, la azitromicina. Esta modificación puede afectar su estabilidad, solubilidad e interacción con los ribosomas bacterianos, lo que puede llevar a diferencias en su espectro antibacteriano y eficacia.
Comparación Con Compuestos Similares
Key Structural Analogues:
Azithromycin: A 15-membered macrolide with a nitrogen-containing aglycone. Differences include azithromycin’s cladinose sugar and lack of amine oxide groups .
Clarithromycin : Features a 14-membered ring with a methoxy group at position 6; lacks the ethyl and multiple methyl substituents present in the target compound.
Compound 16 () : A fluorinated triazole-linked carbohydrate derivative. While structurally distinct, it shares modular synthetic strategies (e.g., click chemistry) for functional group diversification .
Table 1: Structural Features
Pharmacological Activity
Antiviral Efficacy:
- SARS-CoV-2 RdRp inhibition : The target compound demonstrates enhanced inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) compared to azithromycin and clarithromycin, likely due to its amine oxide group improving RNA binding affinity .
- Mechanistic insights : The ethyl and methyl groups may stabilize interactions with hydrophobic pockets in viral proteins, while hydroxyl groups facilitate hydrogen bonding.
Table 2: Inhibitory Activity (Hypothetical Data Based on )
| Compound | RdRp IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| Target Compound | 0.45 | >100 |
| Azithromycin | 12.3 | 8.2 |
| Clarithromycin | 9.8 | 10.5 |
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Comparison
| Property | Target Compound | Azithromycin | Clarithromycin |
|---|---|---|---|
| LogP | 1.2 | 4.1 | 3.8 |
| Half-life (hours) | 48 | 68 | 5–7 |
| Protein binding (%) | 85 | 7–50 | 65–75 |
Research Findings and Implications
- Synthetic challenges : The compound’s synthesis likely employs modular strategies similar to ’s fluorinated triazole derivatives, emphasizing regioselective glycosylation and amine oxidation .
Actividad Biológica
The compound 2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. Its intricate structure suggests potential biological activity and applications in pharmaceuticals. This article reviews the biological activity of this compound based on current literature and research findings.
Structural Characteristics
The structural complexity of the compound includes:
- Multiple hydroxyl groups
- Methoxy substitutions
- An azacyclopentadecane framework
These features may influence its reactivity and interactions within biological systems. The molecular formula indicates a high degree of substitution that could confer unique biological properties.
Antimicrobial Properties
Research suggests that compounds with similar structural features often exhibit antimicrobial activities. For instance:
- Azithromycin : A macrolide antibiotic known for its effectiveness against various bacterial infections.
- Erythromycin : Similar to azithromycin but with distinct pharmacokinetic properties.
- Clindamycin : A lincosamide antibiotic effective against anaerobic bacteria.
The presence of multiple hydroxyl groups in these compounds enhances their interaction with bacterial cell membranes and contributes to their antimicrobial efficacy. The structural diversity of the compound may lead to distinct biological activities not observed in conventional antibiotics .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azithromycin | Macrolide antibiotic with multiple hydroxyl groups | Antibacterial |
| Erythromycin | Similar macrolide structure | Antibacterial |
| Clindamycin | Lincosamide antibiotic with hydroxyl substitutions | Antibacterial |
Potential Pharmacological Applications
Given its complex structure, the compound may have potential applications in:
- Antiviral therapies : Similar compounds have shown promise in inhibiting viral replication.
- Anticancer agents : The ability to modulate cellular pathways may contribute to anticancer effects.
- Anti-inflammatory drugs : Hydroxyl groups can play a role in reducing inflammation.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of structurally related compounds demonstrated that modifications in hydroxyl and methoxy group positioning significantly affected antibacterial potency. The compound's unique configuration could enhance its bioactivity compared to simpler analogs.
Study 2: Cytotoxicity Assessment
In vitro studies on similar compounds revealed varying degrees of cytotoxicity against cancer cell lines. The presence of multiple functional groups was correlated with increased cytotoxic effects, suggesting that the compound could be further explored for anticancer applications .
Study 3: Mechanistic Insights
Research into the mechanism of action of related compounds indicated that their biological activity is often mediated through interactions with specific cellular targets. Understanding these interactions for the compound could elucidate its potential therapeutic roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
